Procyanidin

Beschreibung

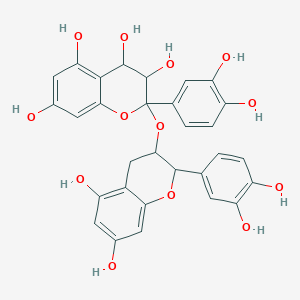

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVVOUNEGQIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858698 | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20347-71-1, 4852-22-6 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Procyanidin Structure and Chemical Properties

Procyanidins, a class of flavonoids also known as condensed tannins, are oligomers and polymers of flavan-3-ol monomer units.[1] Widely distributed in the plant kingdom, they are of significant interest due to their potent antioxidant properties and potential health benefits, including the prevention of cardiovascular and neurodegenerative diseases.[2][3] This guide provides a detailed examination of their structure and chemical properties, along with relevant experimental methodologies for their study.

Procyanidin Structure

The structure of procyanidins is defined by their constituent monomeric units, the type and stereochemistry of the linkages between them, and their overall degree of polymerization.

Monomeric Units

Procyanidins are exclusively built from (+)-catechin and/or (-)-epicatechin monomeric units.[4] These flavan-3-ols differ in the stereochemistry at the C3 position of the C-ring. This fundamental composition distinguishes them from other proanthocyanidins like propelargonidins (from afzelechin) and prodelphinidins (from gallocatechin), which have different hydroxylation patterns on the B-ring.[5]

Interflavan Linkages and Classification

Procyanidins are categorized primarily into B-type and A-type based on the linkage between the flavan-3-ol units.

-

B-type Procyanidins : These are the most common type and are characterized by a single C-C bond between the C4 of the "upper" unit and either the C8 or C6 of the "lower" unit. This results in two main linkage types: C4→C8 and C4→C6. Due to the chirality at C2, C3, and C4, eight different B-type dimers are possible (B1-B4 with C4→C8 linkage and B5-B8 with C4→C6 linkage).

-

A-type Procyanidins : These possess a second linkage, an ether bond (C2→O→C7), in addition to the C4→C8 or C4→C6 C-C bond. This additional bond creates a more rigid and stable structure. B-type procyanidins can be converted to A-type through radical oxidation.

Caption: Logical relationship of Procyanidin classification.

Degree of Polymerization (DP)

Procyanidins are classified by their degree of polymerization (DP), which is the number of monomeric units in the molecule.

-

Monomers (DP=1): Catechin and epicatechin.

-

Oligomers (DP=2-10): Dimers, trimers, etc. Oligomeric procyanidins are often considered the most bioactive.

-

Polymers (DP>10): Highly polymerized procyanidins.

The biosynthesis of procyanidins is a complex process involving the shikimate, phenylpropanoid, and flavonoid pathways, which produce the flavan-3-ol precursors. These precursors are then transported to the vacuole for polymerization.

Caption: Simplified procyanidin biosynthesis pathway.

Chemical Properties

The chemical properties of procyanidins dictate their stability, bioavailability, and biological activity.

Solubility and Stability

Oligomeric procyanidins are soluble in polar solvents like water, ethanol, acetone, and ethyl acetate, but are insoluble in non-polar solvents such as chloroform and petroleum ether. As the degree of polymerization increases, their solubility in water decreases. Procyanidins are generally unstable and susceptible to degradation under high temperatures, extreme pH, and exposure to light and oxygen.

Reactivity

Antioxidant Activity: Procyanidins are powerful antioxidants, a property attributed to the phenolic hydroxyl groups on their B-rings. Their antioxidant mechanisms include:

-

Free Radical Scavenging: They can donate a hydrogen atom from a hydroxyl group to neutralize reactive oxygen species (ROS), such as hydroxyl and superoxide radicals.

-

Metal Ion Chelation: They can chelate pro-oxidant metal ions like iron and copper, preventing them from catalyzing the formation of ROS.

-

Upregulation of Endogenous Antioxidants: Procyanidins can activate the Nrf2/ARE signaling pathway, which boosts the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

Caption: Procyanidins activate the Nrf2 antioxidant pathway.

Protein Binding: Procyanidins readily bind to proteins, particularly those rich in proline. This interaction is responsible for the astringent taste of many procyanidin-rich foods and beverages.

UV Absorption: The aromatic ring structures in procyanidins allow them to absorb ultraviolet radiation, with a maximum absorption wavelength (λmax) typically around 280 nm. This property makes them potential ingredients for sunscreens.

Quantitative Data Summary

The following tables summarize key quantitative properties of common procyanidins.

Table 1: Chemical Properties of Selected Procyanidins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | UV/Vis (λmax) |

| Procyanidin B1 | C₃₀H₂₆O₁₂ | 578.52 | Soluble in ethanol, DMSO, DMF (~30 mg/mL) | ~280 nm |

| Procyanidin B2 | C₃₀H₂₆O₁₂ | 578.52 | Soluble in ethanol, DMSO, DMF | ~280 nm |

| Procyanidin C1 | C₄₅H₃₈O₁₈ | 866.77 | Soluble in ethanol, DMSO, DMF (~30 mg/mL); PBS pH 7.2 (~10 mg/mL) | 282 nm |

Table 2: Antioxidant Activity of Selected Procyanidins

| Compound | Assay | IC₅₀ Value | Reference |

| Procyanidin C1 | DPPH Radical Scavenging | 3.2 µg/mL | |

| Procyanidin C1 | α-glucosidase Inhibition | 3.8 µg/mL | |

| Procyanidin C1 | 15-lipoxygenase (15-LO) Inhibition | 57.6 µg/mL |

Experimental Protocols

Accurate analysis of procyanidins requires robust experimental protocols for their extraction, separation, and characterization.

Extraction and Purification

A common procedure involves solvent extraction followed by chromatographic purification.

Caption: General workflow for procyanidin extraction.

Methodology: Solvent Extraction

-

Sample Preparation: Dry and grind the plant material to a fine powder to increase surface area.

-

Extraction: Macerate the powder in an aqueous organic solvent. A mixture of 70% acetone in water is highly effective. Use a solid-to-liquid ratio of approximately 1:10 to 1:20 (g:mL).

-

Procedure: Stir or sonicate the mixture at a controlled temperature (e.g., 35-50°C) for a defined period (e.g., 15-60 minutes).

-

Filtration: Separate the solid residue by filtration or centrifugation.

-

Concentration: Remove the organic solvent from the supernatant using a rotary evaporator under reduced pressure.

-

Purification: The resulting aqueous extract can be further purified. For removing lipids, a liquid-liquid extraction with hexane can be performed. To separate procyanidins from other compounds, apply the extract to a Sephadex LH-20 or C18 solid-phase extraction column.

Structural Analysis

Methodology: HPLC-MS for Separation and Identification

-

Chromatography System: Use a High-Performance Liquid Chromatography (HPLC) system, often with a reversed-phase C18 column.

-

Mobile Phase: A typical mobile phase consists of a gradient of two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, and (B) an organic solvent like acetonitrile or methanol.

-

Detection: Couple the HPLC to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

-

Analysis: The HPLC separates procyanidins based on their size and polarity. The MS detector determines the mass-to-charge ratio (m/z) of each eluting compound, allowing for the determination of the degree of polymerization. Tandem MS (MS/MS) fragmentation patterns can be used to identify the monomeric units and distinguish between A-type and B-type linkages. For instance, fragmentation of B-type dimers often yields product ions from quinone methide (QM) cleavage and retro-Diels-Alder (RDA) reactions.

Antioxidant Capacity Assay

Methodology: DPPH Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

Caption: Standard workflow for the DPPH assay.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the procyanidin sample in a suitable solvent.

-

Reaction: In a microplate well or cuvette, add a small volume of the procyanidin sample (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at the λmax of DPPH (approximately 517 nm) using a spectrophotometer. A blank (solvent only) and a control (solvent + DPPH) are also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the % inhibition against the sample concentration.

References

- 1. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proanthocyanidins against Oxidative Stress: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic Pathway of Proanthocyanidins in Major Cash Crops - PMC [pmc.ncbi.nlm.nih.gov]

A-Type vs. B-Type Procyanidin Linkages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Procyanidins, a class of polyphenolic compounds ubiquitously found in the plant kingdom, have garnered significant attention for their potential therapeutic applications. These oligomers and polymers of flavan-3-ol units, primarily catechin and epicatechin, are characterized by the nature of the linkages between their constituent monomers. The stereochemistry and type of these interflavan bonds give rise to a vast structural diversity, which in turn dictates their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the two primary classifications of procyanidin linkages: A-type and B-type, with a focus on their structural distinctions, analytical characterization, and differential biological effects.

Structural Elucidation of Procyanidin Linkages

Procyanidins are broadly categorized based on the bonding between their flavan-3-ol subunits. The more prevalent B-type linkage consists of a single carbon-carbon bond, whereas the A-type linkage is characterized by an additional ether bond, resulting in a more rigid structure.

B-Type Procyanidins: These are the most abundant procyanidins in nature.[1] The monomeric units are linked by a single C-C bond, most commonly between the C4 of the upper unit and the C8 of the lower unit (C4→C8).[1] A less common variation involves a C4→C6 linkage.[2] Prominent examples of B-type procyanidins include procyanidin B1, B2, B3, and B4.[1]

A-Type Procyanidins: Less common than their B-type counterparts, A-type procyanidins possess a second ether linkage in addition to the C4→C8 interflavan bond.[1] This additional bond typically forms between the C2 of the upper unit and an oxygen on the A-ring of the lower unit, commonly at the C7 position (C2→O→C7). This double linkage imparts a more constrained and stable conformation to the molecule. Well-known A-type procyanidins include procyanidin A1 and A2.

The structural differences between A-type and B-type procyanidin dimers are illustrated in the diagram below.

Caption: Structural comparison of a B-type and an A-type procyanidin dimer.

Quantitative Data and Physicochemical Properties

The type of linkage significantly influences the physicochemical properties of procyanidins, which in turn affects their bioavailability and biological activity. A-type procyanidins, with their additional ether bond, exhibit greater stability and hydrophobicity compared to the more flexible B-type structures.

| Property | A-Type Procyanidins | B-Type Procyanidins | References |

| Prevalence | Less common, found in sources like cranberries, cinnamon, peanuts, and plums. | Most abundant type, widely distributed in apples, cocoa, grape seeds, and red wine. | |

| Bioavailability | A-type dimers are better absorbed from the small intestine than B-type dimers. The presence of A-type tetramers can enhance the absorption of B-type dimers. | Generally have lower bioavailability. Oligomers with a degree of polymerization greater than four are poorly absorbed. | |

| Stability | More stable due to the rigid double linkage. Procyanidin A1 shows higher stability in the gastric phase compared to Procyanidin B3. | Less stable. |

Experimental Protocols for Linkage-Type Determination

The structural characterization and differentiation of A-type and B-type procyanidins rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful tool for the separation and identification of procyanidin oligomers.

Methodology:

-

Chromatography: Reversed-phase HPLC is commonly used for the separation of procyanidin oligomers up to tetramers, while normal-phase HPLC is more effective for separating higher polymers based on their degree of polymerization.

-

Mobile Phase (Reversed-Phase): A gradient of an organic solvent (e.g., acetonitrile or methanol) in acidified water (e.g., with formic or acetic acid) is typically employed.

-

Column: C18 columns are widely used for reversed-phase separations.

-

-

Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for distinguishing between A-type and B-type linkages.

-

Fragmentation Pathways: The primary fragmentation mechanisms include Quinone Methide (QM) fission of the interflavanoid bond, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) fission.

-

Distinguishing Fragments: A-type dimers are characterized by a mass difference of 2 Da less than B-type dimers due to the additional C-O-C bond. Furthermore, the fragmentation of A-type dimers can produce monomeric fragment ions with a 4 Da difference (e.g., m/z 289 and m/z 285), whereas B-type dimers typically yield fragment ions with a 2 Da difference (e.g., m/z 287 and m/z 289).

-

The general workflow for HPLC-MS analysis of procyanidins is depicted below.

Caption: A generalized workflow for the analysis of procyanidin linkages using HPLC-MS.

Thioacidolysis

Thioacidolysis is a chemical degradation method used to determine the composition and structure of proanthocyanidins.

Methodology:

-

Principle: In the presence of an acid catalyst, a thiol reagent (e.g., cysteamine or toluene-α-thiol) cleaves the B-type interflavan bonds. A-type linkages are resistant to this cleavage.

-

Reaction Conditions: The sample is heated with the thiol reagent in an acidic solution. Optimal conditions for cysteamine-induced thiolysis of cocoa proanthocyanidins have been determined as 20 minutes at 60°C. For cranberry procyanidins, a reaction temperature of 70°C for 20 minutes in 0.3 M HCl has been found to be optimal.

-

Analysis: The resulting monomers and thioether adducts are then analyzed by HPLC to determine the composition of the terminal and extension units of the procyanidin polymer. The ratio of A-type linkages can be quantified.

Differential Biological Activities and Signaling Pathways

The structural variations between A-type and B-type procyanidins translate into distinct biological activities and mechanisms of action at the cellular and molecular levels.

B-Type Procyanidins

B-type procyanidins, particularly procyanidin B2, have been extensively studied for their role in cellular signaling pathways related to inflammation, oxidative stress, and vascular health.

-

ERK1/2-RUNX2 Pathway: Procyanidin B2 has been shown to reduce vascular calcification by inactivating the ERK1/2-RUNX2 signaling pathway. It can also decrease the expression of β-catenin, suggesting an interaction with the Wnt signaling pathway.

-

Nrf2 Pathway: Procyanidin B2 can induce the translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2) and the expression of glutathione S-transferase P1 (GST P1) via the ERKs and p38-MAPK pathways, thereby protecting colonic cells against oxidative stress.

-

PI3K/Akt Pathway: Proanthocyanidin hexamers have been shown to decrease PI3K/Akt signaling, which is involved in cell survival. Procyanidin B2 has also been implicated in modulating the PI3K/Akt pathway in the context of sepsis-induced acute lung injury.

The following diagram illustrates the known signaling pathways modulated by B-type procyanidins.

Caption: Signaling pathways modulated by B-type procyanidins, particularly procyanidin B2.

A-Type Procyanidins

While the specific signaling pathways for A-type procyanidins are less well-defined, their biological activities are thought to be mediated through their antioxidant and anti-inflammatory properties. They can act by scavenging reactive oxygen species that are involved in the activation and inactivation of various signaling proteins and phosphatases.

The diagram below presents a generalized model of the potential mechanisms of action for A-type procyanidins.

Caption: Potential mechanisms of action for A-type procyanidins.

Conclusion

The distinction between A-type and B-type procyanidin linkages is fundamental to understanding their roles in chemistry and biology. The presence of an additional ether bond in A-type procyanidins confers unique structural and physicochemical properties that influence their bioavailability and biological activity. Advanced analytical techniques, particularly HPLC-MS, are indispensable for the accurate characterization of these complex molecules. A deeper understanding of the distinct signaling pathways modulated by each linkage type will be crucial for the targeted development of procyanidin-based therapeutics and nutraceuticals. Further research is warranted to fully elucidate the specific molecular targets of A-type procyanidins and to explore the synergistic effects of different procyanidin types in complex biological systems.

References

A Technical Guide to Natural Sources of Procyanidin Oligomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the rich natural world of procyanidin oligomers, offering a technical overview of their primary sources, quantification, and biological significance. Procyanidin oligomers, a class of flavonoids, are of significant interest to the scientific community due to their potent antioxidant properties and potential therapeutic applications in chronic diseases.[1][2]

Core Principles of Procyanidin Oligomers

Procyanidin oligomers are polymers composed of catechin and epicatechin monomeric units.[1] They are classified based on the number of constituent monomers (degree of polymerization, DP), with oligomers typically defined as having a DP of 2 to 4.[1] The linkage between these monomers can be of two primary types: B-type, which consists of a single C-C bond, and A-type, which includes an additional ether bond.[1] B-type linkages are the more common form found in nature.

Prominent Natural Sources and Quantitative Analysis

Procyanidin oligomers are widely distributed throughout the plant kingdom, with notable concentrations in the skins, seeds, and bark of various fruits and plants. The following table summarizes the quantitative content of procyanidin oligomers in several key natural sources.

| Natural Source | Procyanidin Oligomer Content | Reference |

| Fruits & Berries | ||

| Grape Seeds (Vitis vinifera) | ~3500 mg/100 g (dry weight) | |

| Aronia (Chokeberry) | 664 mg/100 g | |

| Plum | ~200 mg/100 g (fresh weight) | |

| Cranberry (Vaccinium macrocarpon) | ~200 mg/100 g (fresh weight) | |

| Blueberry | ~200 mg/100 g (fresh weight) | |

| Black Currant | ~200 mg/100 g (fresh weight) | |

| Apple (Red Delicious) | 207.7 mg/serving | |

| Apple (Granny Smith) | 183.3 mg/serving | |

| Strawberry | 60-90 mg/100 g (fresh weight) | |

| Red Grapes | 60-90 mg/100 g (fresh weight) | |

| Spices & Grains | ||

| Cinnamon | ~8000 mg/100 g (fresh weight) | |

| Sorghum | up to 4000 mg/100 g (fresh weight) | |

| Nuts & Legumes | ||

| Hazelnuts | High concentrations | |

| Pistachios | High concentrations | |

| Almonds | High concentrations | |

| Walnuts | High concentrations | |

| Peas | Present | |

| Beans | Present | |

| Beverages & Other | ||

| Cocoa | High concentrations | |

| Red Wine | 22.0 mg/serving | |

| Cranberry Juice | 31.9 mg/serving | |

| Pine Bark (Pinus pinaster) | High concentrations |

Experimental Protocols for Extraction and Quantification

The accurate extraction and quantification of procyanidin oligomers are critical for research and development. The following sections outline common methodologies.

Extraction of Procyanidin Oligomers

A widely used method for extracting procyanidin oligomers from plant material involves solvent extraction.

Materials and Reagents:

-

Plant material (e.g., grape seeds, fruit skins), finely ground

-

Solvents:

-

70% Acetone in water (v/v)

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

-

n-Hexane (for defatting)

-

Ascorbic acid (as an antioxidant)

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer

Protocol:

-

Sample Preparation: Homogenize the plant material. For samples with high lipid content, such as seeds, a defatting step with n-hexane is recommended.

-

Extraction:

-

Suspend the prepared plant material in an extraction solvent (e.g., 70% acetone/water). The addition of a small amount of ascorbic acid can prevent oxidation.

-

Employ techniques such as sonication or stirring for a defined period (e.g., 60 minutes) to enhance extraction efficiency.

-

-

Purification:

-

Centrifuge the mixture to pellet solid debris.

-

Collect the supernatant and concentrate it using a rotary evaporator.

-

The crude extract can be further purified using solid-phase extraction (SPE) with cartridges like Sep-Pak C18 or column chromatography with Sephadex LH-20.

-

-

Drying: Lyophilize the purified extract to obtain a dry powder of procyanidin oligomers.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of individual procyanidin oligomers.

Instrumentation and Conditions:

-

HPLC System: Equipped with a photodiode array (PDA) or fluorescence detector (FLD).

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of two solvents, typically:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Detection:

-

PDA: Monitoring at 280 nm.

-

FLD: Excitation at 272 nm and emission at 312 nm for enhanced sensitivity and selectivity.

-

-

Quantification: Based on calibration curves of authentic standards (e.g., procyanidin B1, B2, C1).

Advanced Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers rapid and sensitive analysis of procyanidin oligomers directly from crude extracts. This method can provide information on the total procyanidin content, the ratio of different subclasses (procyanidins and prodelphinidins), and the mean degree of polymerization.

Signaling Pathways Modulated by Procyanidin Oligomers

Procyanidin oligomers have been shown to interact with and modulate several key cellular signaling pathways.

Insulin Signaling Pathway

Grape seed procyanidin extract (GSPE) has been demonstrated to activate the insulin receptor, leading to downstream signaling events. This mimetic action on the insulin pathway is a key area of interest for its potential in managing hyperglycemia.

Caption: Insulin signaling pathway activated by procyanidin oligomers.

T-Cell Activation and Glycolysis

Oligomeric procyanidins can inhibit the proliferation of activated T cells by interfering with their metabolic shift towards glycolysis. This immunomodulatory effect is linked to the suppression of key cytokine production.

Caption: Inhibition of T-cell glycolysis by oligomeric procyanidins.

NF-κB Signaling Pathway

Procyanidins can interfere with the activation of NF-κB, a key regulator of inflammation and immune responses. This can occur through both antioxidant effects and direct interaction with proteins in the pathway.

Caption: Procyanidin interference with NF-κB signaling.

General Experimental Workflow

The following diagram illustrates a typical workflow for the study of procyanidin oligomers from natural sources.

Caption: General workflow for procyanidin oligomer research.

References

Procyanidin Metabolism In Vivo: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidins, a class of polyphenolic compounds abundant in various plant-based foods, have garnered significant attention for their potential health benefits. However, their therapeutic efficacy is intrinsically linked to their metabolic fate in vivo. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of procyanidins, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways influenced by their metabolites. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of procyanidins.

Absorption and Bioavailability of Procyanidins

The bioavailability of procyanidins is generally low and highly dependent on their degree of polymerization (DP). Monomers and dimers are absorbed to a greater extent than larger oligomers and polymers.[1] The majority of ingested procyanidins pass through the upper gastrointestinal tract intact and reach the colon, where they are subject to extensive microbial metabolism.[2]

Pharmacokinetic Parameters of Procyanidins and Metabolites

The following tables summarize key pharmacokinetic data for various procyanidins and their metabolites from in vivo studies.

Table 1: Pharmacokinetics of Procyanidin B1 and its Metabolites

| Compound | Species | Dose | Cmax | Tmax | Reference |

| Procyanidin B1 | Human | 2g GSE | 10.6 ± 2.5 nmol/L | 2 h | [3] |

| Metabolites (unspecified) | Human | - | - | - | [3] |

Table 2: Pharmacokinetics of Procyanidin B2 and its Metabolites

| Compound | Species | Dose | Cmax | Tmax | Bioavailability (%) | Reference |

| [14C]Procyanidin B2 (total radioactivity) | Rat | 10.5 mg/kg (oral) | ~6 h | - | 8-11% (from blood AUC) | [4] |

| [14C]Procyanidin B2 (total radioactivity) | Rat | 21 mg/kg (oral) | ~6 h | - | - | |

| Procyanidin B2 | Rat | - | 3.6 nmol/L | 1 h | - |

Table 3: Pharmacokinetics of Procyanidin Metabolites

| Metabolite | Species | Dose | Cmax | Tmax | Reference |

| Epicatechin-glucuronide | Rat | 1g Cocoa Cream | 423 nM | 2 h | |

| Methyl catechin-glucuronide | Rat | 50mg PE | 301 nM | 2 h | |

| Epicatechin-glucuronide | Rat | 50mg PECC | 452 nM | 1.5 h | |

| Catechin-glucuronide | Rat | 50mg PECC | 297 nM | 2 h | |

| (−)-epicatechin | Rat | - | 14.3 nmol/L | 1 h | - |

GSE: Grape Seed Extract; PE: Procyanidin Hazelnut Skin Extract; PECC: Procyanidin Hazelnut Skin Extract in Cocoa Cream.

Metabolism of Procyanidins

Procyanidins undergo extensive metabolism, primarily through two routes: phase II metabolism in the small intestine and liver, and microbial catabolism in the colon.

Phase II Metabolism

Monomeric and dimeric procyanidins that are absorbed in the small intestine undergo phase II metabolism, including glucuronidation, sulfation, and methylation. These reactions increase the water solubility of the compounds, facilitating their excretion.

Gut Microbiota Metabolism

The vast majority of ingested procyanidins, particularly the larger oligomers and polymers, reach the colon intact. Here, the gut microbiota plays a crucial role in their degradation into smaller, more bioavailable phenolic compounds. The primary microbial metabolites include phenolic acids (such as phenylacetic, phenylpropionic, and benzoic acid derivatives) and valerolactones.

Table 4: Major Microbial Metabolites of Procyanidins

| Procyanidin Substrate | Major Microbial Metabolites | Reference |

| Procyanidin Dimers | 2-(3,4-Dihydroxyphenyl)acetic acid, 5-(3,4-Dihydroxyphenyl)-γ-valerolactone | |

| Epicatechin, Catechin, Procyanidin B2, Apple Procyanidins | 5-(3′,4′-Dihydroxyphenyl)-γ-valerolactones, 5-(3′-hydroxyphenyl)-γ-valerolactones | |

| Procyanidin B2, A2, Apple and Cranberry Procyanidins | 2-(3′,4′-Dihydroxyphenyl)acetic acid | |

| General Procyanidins | Benzoic acid, 2-phenylacetic acid, 3-phenylpropionic acid, 2-(3′-hydroxyphenyl)acetic acid, 2-(4′-hydroxyphenyl)acetic acid, 3-(3′-hydroxyphenyl)propionic acid, hydroxyphenylvaleric acid |

Table 5: Quantitative Yield of Microbial Metabolites

| Substrate | Mass Recovery of Metabolites (after 24h fermentation) | Reference |

| (-)-Epicatechin | 20.0 - 56.9% | |

| (+)-Catechin | 20.0 - 56.9% | |

| Procyanidin B2 | 20.0 - 56.9% | |

| Procyanidin A2 | 20.0 - 56.9% | |

| Apple Procyanidins | 20.0 - 56.9% | |

| Cranberry Procyanidins | 20.0 - 56.9% |

Metabolic Pathways

The metabolic transformation of procyanidins is a complex process involving multiple enzymatic reactions. The following diagram illustrates the key metabolic pathways.

Detailed Experimental Protocols

This section outlines common methodologies employed in the in vivo study of procyanidin metabolism.

Animal Models and Study Design

-

Animal Models: Male Wistar or Sprague-Dawley rats are commonly used. Pigs are also utilized due to the similarity of their gastrointestinal tract to humans.

-

Acclimatization: Animals are typically acclimatized for at least one week with controlled temperature, humidity, and light/dark cycles, and provided with a standard chow diet and water ad libitum.

-

Administration: Procyanidins or extracts are administered orally, often via gavage. The vehicle is typically water or a solution like 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Dosing: Doses can range from 10.5 mg/kg to 800 mg/kg body weight depending on the study's objectives.

-

Sample Collection: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 6, 24 hours) post-administration via methods like retro-orbital sinus puncture or from the tail vein. Urine and feces are collected over extended periods (e.g., 24, 48, 96 hours) using metabolic cages. Tissues (liver, kidney, brain, etc.) are harvested at the end of the study.

Sample Preparation

-

Plasma: Blood is centrifuged to separate plasma, which is then often deproteinized with a solvent like acetonitrile. The supernatant is evaporated and the residue is reconstituted in a suitable solvent for analysis.

-

Urine: Urine samples may be centrifuged and filtered before direct injection or after a solid-phase extraction (SPE) clean-up step.

-

Tissues: Tissues are homogenized in a solvent (e.g., methanol), followed by centrifugation to separate the supernatant containing the metabolites.

Analytical Methodology: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the identification and quantification of procyanidins and their metabolites.

-

Chromatography:

-

Column: A reversed-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient elution with two solvents is common, for example:

-

Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.

-

Solvent B: An organic solvent like acetonitrile or methanol, also with a small percentage of acid.

-

-

Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.

-

Analysis: Tandem mass spectrometry (MS/MS) is employed for selective and sensitive detection. This involves selecting a specific parent ion (the metabolite of interest) and fragmenting it to produce characteristic daughter ions, which are then detected. This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity.

-

The following diagram illustrates a typical experimental workflow for analyzing procyanidin metabolites.

References

- 1. Frontiers | Profiling and Distribution of Metabolites of Procyanidin B2 in Mice by UPLC-DAD-ESI-IT-TOF-MSn Technique [frontiersin.org]

- 2. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Procyanidin Fractions

Abstract: Procyanidins, a class of polyphenolic compounds composed of flavan-3-ol units, are abundant in various plant-based foods and beverages, including grapes, apples, cocoa, and pine bark.[1][2] These compounds are known for a wide spectrum of biological activities, such as antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[3][4][5] The biological efficacy of procyanidins is largely dependent on their structure, particularly their degree of polymerization (DP). Consequently, fractionation of crude extracts into distinct oligomeric and polymeric fractions is a critical step for elucidating structure-activity relationships. This technical guide provides an in-depth overview of the biological activities of different procyanidin fractions, summarizing quantitative data, detailing key experimental protocols, and illustrating the molecular pathways involved. This document is intended for researchers, scientists, and drug development professionals working with these bioactive compounds.

Extraction and Fractionation Methodologies

The isolation and separation of procyanidins into fractions with varying degrees of polymerization are essential for studying their biological activities. Common techniques involve solvent extraction followed by chromatographic fractionation. Methods like solid-phase extraction (SPE), Sephadex LH-20 gel permeation, and preparative High-Performance Liquid Chromatography (HPLC) are frequently employed to separate crude extracts into fractions based on molecular size and polarity.

Experimental Protocol: Fractionation by Sephadex LH-20 Column Chromatography

This protocol is a representative method for separating polymeric procyanidins.

-

Column Preparation: Swell Sephadex LH-20 resin in methanol for several hours. Pack a glass column with the swollen resin.

-

Equilibration: Equilibrate the column by washing it with several column volumes of the initial mobile phase (e.g., 100% methanol).

-

Sample Loading: Dissolve the crude procyanidin extract in a minimal volume of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the procyanidins using a stepwise gradient of solvents. A common gradient involves sequential washing with water, methanol, and acetone-water mixtures (e.g., 70% acetone) to elute fractions with increasing degrees of polymerization.

-

Fraction Collection: Collect the eluate in separate tubes. The composition of each fraction can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Solvent Removal: Remove the solvent from each collected fraction using a rotary evaporator under reduced pressure to obtain the dried procyanidin fractions.

-

Characterization: Characterize the resulting fractions for their mean degree of polymerization (mDP) using techniques such as phloroglucinolysis followed by HPLC analysis or Mass Spectrometry (e.g., MALDI-TOF MS).

References

- 1. One moment, please... [biointerfaceresearch.com]

- 2. a-review-of-procyanidin-updates-on-current-bioactivities-and-potential-health-benefits - Ask this paper | Bohrium [bohrium.com]

- 3. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Procyanidins with Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidins (PAs), a class of polyphenolic compounds abundant in various plant-based foods, are characterized by their complex polymeric structures, which limit their absorption in the upper gastrointestinal tract.[1][2] Consequently, a significant portion of ingested procyanidins reaches the colon, where they become a substrate for the resident gut microbiota.[3][4][5] This interaction is bidirectional and profoundly significant: the microbiota metabolizes procyanidins into smaller, more bioavailable, and systemically active phenolic compounds, while the procyanidins and their metabolites modulate the composition and function of the microbial community itself. This guide provides a comprehensive overview of the intricate relationship between procyanidins and the gut microbiota, detailing the metabolic pathways, impact on microbial ecology, and the resulting physiological effects on the host. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a technical resource for researchers in nutrition, microbiology, and pharmacology.

Procyanidin Metabolism by Gut Microbiota

The low bioavailability of procyanidins is primarily due to their high degree of polymerization. Oligomers larger than trimers are generally not absorbed intact. In the colon, the gut microbiota orchestrates a complex series of enzymatic reactions to break down these complex polymers into low-molecular-weight metabolites that can be absorbed into systemic circulation.

The catabolism involves several key steps:

-

Depolymerization: The interflavan bonds (C4–C8 or C4–C6) of procyanidin polymers are cleaved, releasing monomeric flavan-3-ols like catechin and epicatechin.

-

C-ring Fission: The heterocyclic C-ring of the flavan-3-ol monomers is opened.

-

Degradation into Phenolic Acids and Valerolactones: Subsequent enzymatic actions lead to the formation of a variety of smaller phenolic compounds. The primary metabolites identified include various phenylacetic, phenylpropionic, and phenylvaleric acids, as well as phenyl-γ-valerolactones. For instance, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone is a major metabolite derived from B-type procyanidins.

These microbial metabolites are significantly more bioavailable than their parent compounds and are thought to be responsible for many of the systemic health benefits attributed to procyanidin consumption, including antioxidant and anti-inflammatory effects.

Impact of Procyanidins on Gut Microbiota Composition

Procyanidins and their metabolites exert a selective pressure on the gut microbial ecosystem, acting in a prebiotic-like manner. They can modulate the gut microbiota towards a healthier profile by promoting the growth of beneficial bacteria and inhibiting potentially pathogenic ones.

Key modulatory effects include:

-

Increased Abundance of Beneficial Genera: Studies consistently report an increase in the abundance of Akkermansia, Bifidobacterium, Lactobacillus, and butyrate-producing bacteria like Faecalibaculum. Akkermansia muciniphila, in particular, is associated with improved gut barrier function and metabolic health.

-

Reduced Firmicutes/Bacteroidetes Ratio: A high Firmicutes/Bacteroidetes (F/B) ratio is often considered a marker of dysbiosis and is associated with obesity. Procyanidin consumption has been shown to lower this ratio, suggesting a beneficial shift in the overall microbial community structure.

-

Inhibition of Pathogens: Procyanidins possess antibacterial properties, which may be linked to their ability to interact with bacterial cell membranes, disrupt cell wall integrity, and inhibit microbial enzymes.

These changes in microbial composition contribute to improved host metabolic homeostasis and a reduction in inflammation.

Table 1: Quantitative Effects of Procyanidins on Gut Microbiota Composition

| Procyanidin Source & Dose | Study Model | Key Microbial Changes | Reference |

| Peanut Skin Procyanidins (75, 150, 300 mg/kg/day) | Type 2 Diabetic Mice (STZ-induced) | Increased: Lachnospiraceae_NK4A136_group, Alloprevotella, Akkermansia, FaecalibaculumDecreased: Muribaculaceae | |

| Grape Seed Proanthocyanidins (0.8 g/kg diet) | Common Carp (Cyprinus carpio) | Decreased: Firmicutes/Bacteroidetes ratioIncreased: Simpson's index of diversity | |

| Cranberry Extract (~7% PAs) | Young Pigs (High-fat diet) | Increased: Certain Lactobacillus spp.Decreased: Bifidobacterium spp. (in distal contents) | |

| Pine Bark Procyanidins | Bama Minipigs | Increased: Gut microbiota richness, Phylum Firmicutes |

Mechanisms of Action and Physiological Implications

The interplay between procyanidins and the gut microbiota triggers several signaling pathways that enhance intestinal and systemic health.

Modulation of Gut Barrier Function

A healthy gut barrier is crucial for preventing the translocation of harmful substances like lipopolysaccharide (LPS) from the gut lumen into the bloodstream, a condition known as metabolic endotoxemia. Procyanidins and their microbial metabolites help maintain and restore intestinal barrier integrity.

-

Tight Junction Regulation: They have been shown to increase the expression of tight junction proteins, including claudins, occludin, and zonula occludens-1 (ZO-1), which seal the paracellular space between intestinal epithelial cells.

-

Anti-inflammatory Action: By strengthening the barrier, they reduce the activation of inflammatory pathways in the gut mucosa.

Anti-inflammatory and Antioxidant Signaling

Chronic low-grade inflammation and oxidative stress are underlying factors in many metabolic diseases. Procyanidins and their metabolites can counteract these processes.

-

Inhibition of Pro-inflammatory Pathways: They can suppress the activation of key inflammatory signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK). This leads to a decrease in the production of pro-inflammatory mediators like interleukin (IL)-6 and an increase in anti-inflammatory cytokines like IL-10.

-

Activation of Antioxidant Response: Microbial metabolites like 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone have been shown to possess potent antioxidant activity, partly by activating the nuclear factor erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.

Experimental Protocols and Methodologies

Studying the complex interactions between procyanidins and gut microbiota requires a combination of in vitro and in vivo models, coupled with advanced analytical techniques.

In Vitro Models

-

Fecal Fermentation: This is a widely used method to simulate the colonic environment.

-

Protocol: Fresh fecal samples from healthy human donors are homogenized and diluted in an anaerobic culture medium. Purified procyanidins or procyanidin-rich extracts are added to the culture. The fermentation is carried out under strict anaerobic conditions at 37°C. Aliquots are collected at various time points (e.g., 0, 6, 12, 24, 48 hours) to analyze changes in procyanidin concentration, metabolite formation, and microbial composition.

-

-

Cell Culture Models (e.g., Caco-2): Human intestinal epithelial cell lines, like Caco-2, are used to study effects on barrier function and inflammation.

-

Protocol: Caco-2 cells are grown on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the intestinal epithelium. The cells are then treated with procyanidins or their metabolites, often in the presence of an inflammatory stimulus (like LPS or pro-inflammatory cytokines). Barrier integrity is assessed by measuring transepithelial electrical resistance (TEER). Gene and protein expression of tight junctions and cytokines are measured using RT-PCR and Western blotting, respectively.

-

In Vivo Models

-

Rodent Models: Mice or rats are commonly used to study the effects of procyanidins in a whole-organism context.

-

Protocol: Animals are often fed a specific diet (e.g., high-fat diet to induce metabolic syndrome or treated with agents like dextran sodium sulfate to induce colitis) with or without procyanidin supplementation. Over a period of several weeks, physiological parameters (weight, glucose tolerance), serum markers of inflammation and endotoxemia (LPS), and fecal samples for microbiota analysis are collected. At the end of the study, intestinal tissues are collected to assess barrier integrity and gene expression.

-

Analytical Techniques

-

Metabolite Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), particularly LC-ESI-MS/MS, is the gold standard for identifying and quantifying procyanidins and their low-molecular-weight metabolites in fermentation broths, plasma, urine, and feces.

-

Microbiota Analysis: 16S rRNA gene sequencing is used to profile the composition of the gut microbial community. DNA is extracted from fecal samples, the V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR, and the amplicons are sequenced on a high-throughput platform. Bioinformatic analysis is then used to determine the relative abundance of different bacterial taxa.

References

- 1. Proanthocyanidins: Impact on Gut Microbiota and Intestinal Action Mechanisms in the Prevention and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proanthocyanidins and human health: systemic effects and local effects in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract | MDPI [mdpi.com]

The Role of Procyanidins in Plant Defense Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidins, a class of condensed tannins, are ubiquitous secondary metabolites in the plant kingdom, playing a pivotal role in the defense against a myriad of biotic and abiotic stresses.[1][2][3] As oligomers and polymers of flavan-3-ol units, their structural complexity gives rise to a diverse range of biological activities, including potent antioxidant, anti-herbivore, and antimicrobial properties.[4][5] This technical guide provides a comprehensive overview of the biosynthesis of procyanidins, their direct and indirect mechanisms of action in plant defense, and the intricate signaling pathways that govern their production and activity. Detailed experimental protocols for the extraction, quantification, and functional analysis of procyanidins are presented, alongside a summary of quantitative data on their efficacy. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of these complex processes.

Introduction to Procyanidins and Their Defensive Functions

Procyanidins are synthesized via the flavonoid pathway and are polymers of catechin and epicatechin subunits. They are broadly classified into B-type, with a single C4–C8 or C4–C6 interflavan bond, and the more complex A-type, which possesses an additional ether linkage. Their accumulation in various plant tissues, such as leaves, fruits, seeds, and bark, provides a multi-faceted defense shield.

The primary defensive functions of procyanidins include:

-

Anti-herbivore Defense: Procyanidins impart astringency to plant tissues, which acts as a feeding deterrent to a wide range of herbivores, from insects to mammals. Upon ingestion, they can bind to dietary proteins, digestive enzymes, and salivary proteins, reducing nutritional uptake and impeding growth and development of the herbivore.

-

Antimicrobial Defense: Procyanidins exhibit broad-spectrum antimicrobial activity against pathogenic fungi and bacteria. Their mechanisms of action include disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cell signaling.

-

Antioxidant Activity and Abiotic Stress Tolerance: Procyanidins are potent antioxidants that can scavenge reactive oxygen species (ROS) generated during periods of abiotic stress, such as high light intensity and nutrient deficiency, thereby protecting cellular components from oxidative damage.

Biosynthesis of Procyanidins

The biosynthesis of procyanidins is a complex process that occurs as a branch of the general flavonoid pathway. The pathway begins with the production of flavan-3-ol monomers, primarily (+)-catechin and (-)-epicatechin. These monomers are then polymerized to form procyanidin oligomers and polymers. Key enzymes in this pathway include leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR). The biosynthesis is tightly regulated at the transcriptional level by a complex of MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.

Quantitative Data on Procyanidin-Mediated Defense

The efficacy of procyanidins in plant defense is often concentration-dependent. The following tables summarize quantitative data from various studies.

| Plant Species | Herbivore/Pathogen | Procyanidin Concentration | Observed Effect | Reference |

| Populus tremuloides (Aspen) | Lymantria dispar (Gypsy moth) | Increased foliar procyanidins | Negative correlation with herbivore density | |

| Vitis vinifera (Grape) | Botrytis cinerea | 36% increase after BTH treatment | Reduced incidence and severity of gray mold | |

| Malus domestica (Apple) | Venturia inaequalis (Apple scab) | Higher levels in resistant cultivars | Negative correlation with disease severity | |

| Grape Seed Extract | Escherichia coli | MIC50: 55.58 µg/mL | Inhibition of bacterial growth | |

| Grape Seed Extract | Salmonella Typhimurium | MIC50: 44.17 µg/mL | Inhibition of bacterial growth | |

| Laurel Wood Extract | Listeria monocytogenes | MIC: 1 mg/mL (Procyanidin B-2) | Inhibition of bacterial growth |

Table 1: Quantitative Effects of Procyanidins on Herbivores and Pathogens.

| Plant Species | Extraction Method | Procyanidin Yield/Purity | Reference |

| Pinus densiflora (Pine) Needles | Hot water-hexane | High procyanidin content | |

| Aronia melanocarpa (Chokeberry) | Ultrasonic-microwave assisted | Yield: 31.52 ± 0.8 mg/g FW; Purity: 16.34 ± 0.59% | |

| Grape Pomace | 60% hydromethanolic mixture with 1% formic acid | Optimized for monomeric-trimeric procyanidins | |

| Cinnamomum camphora Leaves | Microwave-assisted (77% ethanol) | 81.56 ± 2.03 mg/g |

Table 2: Comparison of Procyanidin Extraction Yields and Purity.

Signaling Pathways in Procyanidin-Mediated Defense

The production and activity of procyanidins are integrated into the broader plant defense signaling network, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).

-

Jasmonic Acid (JA) Pathway: JA signaling is typically activated in response to chewing insects and necrotrophic pathogens. Jasmonates can induce the expression of transcription factors that upregulate procyanidin biosynthesis genes. For instance, in apple, the JAZ1-TRB1-MYB9 module dynamically modulates JA-mediated accumulation of procyanidins.

-

Salicylic Acid (SA) Pathway: SA signaling is central to the defense against biotrophic pathogens. While often acting antagonistically to the JA pathway, there is evidence for synergistic interactions where SA can also promote the accumulation of certain phenolic compounds, including procyanidins, as part of the defense response.

-

Crosstalk between JA and SA Pathways: The interaction between JA and SA signaling allows plants to fine-tune their defense responses to specific threats. In some cases, a sequential activation of these pathways can lead to a broad-spectrum defense. The balance between these pathways can influence the final concentration and composition of procyanidins.

Experimental Protocols

Extraction of Procyanidins

Objective: To extract procyanidins from plant material for subsequent analysis. A comparison of different methods is presented in Table 2. The following is a general protocol for solvent extraction.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 70% acetone, 80% methanol, or optimized solvent from Table 2)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Grind the plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Add the powdered tissue to the extraction solvent (e.g., 1:10 w/v).

-

Sonicate the mixture for 15-30 minutes or stir at room temperature for a specified duration.

-

Centrifuge the mixture at 4,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet 2-3 times.

-

Pool the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting aqueous extract can be used for further purification or analysis.

Quantification of Procyanidins by the Butanol-HCl Method

Objective: To quantify the total procyanidin content in a plant extract.

Materials:

-

Procyanidin extract

-

Butanol-HCl reagent (95:5 v/v)

-

Ferric ammonium sulfate solution (2% in 2 M HCl)

-

Spectrophotometer

Procedure:

-

To a screw-cap tube, add 1 mL of the plant extract.

-

Add 6 mL of the butanol-HCl reagent and 0.2 mL of the ferric ammonium sulfate solution.

-

Vortex the mixture thoroughly.

-

Incubate the tube in a boiling water bath for 50-60 minutes.

-

Cool the tube to room temperature.

-

Measure the absorbance at 550 nm against a blank containing the extraction solvent and reagents.

-

Calculate the procyanidin concentration using a standard curve prepared with a known procyanidin standard (e.g., from quebracho or grape seed). The results are often expressed as absorbance units per milligram of extract or as equivalents of the standard used.

HPLC and LC-MS/MS Analysis of Procyanidins

Objective: To separate, identify, and quantify individual procyanidin oligomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for structural elucidation.

Chromatographic Conditions (Example for Reversed-Phase HPLC):

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over 30-60 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 280 nm or FLD with excitation at 272 nm and emission at 312 nm.

LC-MS/MS Analysis:

-

Coupling the HPLC system to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds.

-

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are used to elucidate the structure of the procyanidin oligomers, including the sequence of monomer units and the nature of their linkages.

Insect Feeding Bioassay

Objective: To assess the anti-herbivore activity of procyanidins.

Materials:

-

Artificial insect diet

-

Procyanidin extract or purified compounds

-

Test insects (e.g., larvae of a generalist herbivore)

-

Petri dishes or multi-well plates

Procedure:

-

Prepare an artificial diet for the test insect.

-

Incorporate the procyanidin extract or purified compounds into the diet at various concentrations. A control diet without procyanidins should also be prepared.

-

Place a known amount of the diet into individual containers (e.g., wells of a multi-well plate).

-

Introduce one insect larva into each container.

-

Incubate under controlled conditions (temperature, humidity, light).

-

Monitor larval survival, weight gain, and food consumption over a set period.

-

The anti-feedant effect can be quantified by comparing the performance of insects on the procyanidin-containing diets to the control diet.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of procyanidins against a specific microorganism.

Materials:

-

Procyanidin extract or purified compounds

-

Bacterial or fungal culture

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a serial dilution of the procyanidin sample in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in medium without procyanidins) and negative (medium only) controls.

-

Incubate the plate under optimal growth conditions for the microorganism (e.g., 24-48 hours at 37°C for bacteria).

-

Determine the MIC by visually assessing the lowest concentration of the procyanidin sample that inhibits visible growth of the microorganism. The absorbance can also be measured using a plate reader to quantify growth.

Conclusion and Future Perspectives

Procyanidins are integral components of the plant defense system, offering protection against a wide array of biological threats. Their complex chemistry and multifaceted mechanisms of action continue to be an active area of research. Future studies should focus on elucidating the precise molecular targets of procyanidins in herbivores and pathogens, as well as furthering our understanding of the regulatory networks that control their biosynthesis in response to environmental cues. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of procyanidins in agriculture and medicine. The development of new analytical techniques, such as advanced LC-MS/MS methods, will be crucial for characterizing the full spectrum of procyanidin structures and their biological activities. A deeper understanding of the crosstalk between procyanidin biosynthesis and phytohormone signaling will open up new avenues for enhancing plant resistance and developing novel, natural-product-based crop protection strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in Biosynthesis and Biological Functions of Proanthocyanidins in Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of methods for proanthocyanidin extraction from pine (Pinus densiflora) needles and biological activities of the extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The complexities of proanthocyanidin biosynthesis and its regulation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin Bioavailability and Absorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of procyanidin bioavailability and absorption. Procyanidins, a class of flavonoids found in various fruits, vegetables, and beverages, have garnered significant interest for their potential health benefits.[1] However, their therapeutic efficacy is largely dependent on their absorption and metabolism within the body. This document summarizes key quantitative data from in vivo and in vitro studies, details common experimental protocols, and visualizes the complex processes of procyanidin transport and biotransformation.

Quantitative Bioavailability and Pharmacokinetic Data

The bioavailability of procyanidins is generally low and varies depending on their degree of polymerization. Monomers and smaller oligomers are more readily absorbed than larger polymers. The following tables summarize key pharmacokinetic parameters from in vivo and human studies.

Table 1: In Vivo Pharmacokinetic Parameters of Procyanidins

| Compound | Animal Model | Dose & Administration | Cmax | Tmax (h) | AUC | Bioavailability (%) | Source |

| [14C]Procyanidin B2 | Male Wistar Rats | 10.5 mg/kg (oral) | Not specified | ~6 | AUC dependent on dose | 8-11% (from blood AUC) | [2] |

| [14C]Procyanidin B2 | Male Wistar Rats | 21 mg/kg (oral) | Not specified | ~6 | AUC dependent on dose | 8-11% (from blood AUC) | [2] |

| [14C]Procyanidin B2 | Male Wistar Rats | Intravenous | - | - | - | 82% (from total urinary 14C) | [2] |

| Procyanidin B2 | Male Sprague-Dawley Rats | Not specified (oral) | Not specified | Not specified | Not specified | Not specified | [3] |

| Grape Seed Extract | Male Wistar Rats | Not specified (oral) | 0.85 to 8.55 µM (for monomers, dimer, and trimer) | 2 | Not specified | Not specified |

Table 2: In Vitro Permeability Studies using Caco-2 Cell Monolayers

| Compound/Extract | Permeability Direction | Apparent Permeability Coefficient (Papp) | Observations | Source |

| Procyanidin Dimers | Apical to Basolateral | Low | Able to traverse the Caco-2 monolayer. | |

| Procyanidin Trimers | Apical to Basolateral | Low | Transported across Caco-2 cells at low rates. | |

| Procyanidin Tetramers | Apical to Basolateral | Low | Transported across Caco-2 cells at low rates. |

Experimental Protocols

In Vivo Bioavailability Study in Rats

A common experimental design to assess in vivo bioavailability involves the oral administration of a specific procyanidin to rats, followed by the collection of blood, urine, and feces over a defined period.

-

Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.

-

Dosage and Administration: Procyanidins are typically administered orally via gavage. Doses can range from 10 to 21 mg/kg body weight. For absolute bioavailability studies, an intravenous administration group is included.

-

Sample Collection: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 6, 24 hours) post-administration. Urine and feces are often collected for up to 96 hours to determine excretion patterns.

-

Analytical Method: Quantification of procyanidins and their metabolites in biological samples is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS).

In Vitro Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption. When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelium.

-

Cell Culture: Caco-2 cells are seeded on semipermeable supports in transwell inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment: The procyanidin solution is added to the apical (donor) side of the transwell, and samples are taken from the basolateral (receiver) side at specific time intervals (e.g., 2 hours) to measure the amount of compound that has crossed the monolayer. Transport can also be assessed in the basolateral-to-apical direction to study efflux mechanisms.

-

Quantification: The concentration of the procyanidin in the receiver compartment is quantified by LC-MS/MS to calculate the apparent permeability coefficient (Papp).

Visualizing Procyanidin Absorption and Metabolism

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in procyanidin bioavailability.

Workflow for a typical Caco-2 permeability assay.

Overview of procyanidin fate in the GI tract.

Cellular mechanisms of procyanidin transport and metabolism.

Mechanisms of Absorption and Metabolism

The absorption of procyanidins is a complex process involving multiple mechanisms. After oral ingestion, procyanidins are subjected to the acidic environment of the stomach, where some depolymerization of larger polymers into smaller oligomers may occur. In the small intestine, the absorption of intact procyanidin oligomers (dimers and trimers) is limited. Transport across the intestinal epithelium is thought to occur via both paracellular (between cells) and transcellular (through cells) passive diffusion. However, some studies suggest the involvement of efflux transporters like P-glycoprotein, which actively pump absorbed procyanidins back into the intestinal lumen, further limiting their bioavailability.

Once inside the enterocytes (intestinal cells), procyanidins undergo extensive phase II metabolism. This involves conjugation reactions such as glucuronidation, sulfation, and methylation, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT). These metabolic modifications increase the water solubility of the procyanidins, facilitating their excretion.

The majority of ingested procyanidins, particularly the larger polymers, are not absorbed in the small intestine and pass into the colon. Here, they are extensively metabolized by the gut microbiota. This microbial degradation breaks down the complex procyanidin structures into smaller, more readily absorbable phenolic compounds, such as phenolic acids and valerolactones. These microbial metabolites can be absorbed into the systemic circulation and may contribute significantly to the overall biological effects attributed to procyanidin consumption.

Conclusion

The bioavailability of procyanidins is low and is influenced by their chemical structure, particularly their degree of polymerization. While smaller oligomers can be absorbed to a limited extent in the small intestine, they undergo extensive phase II metabolism. The gut microbiota plays a crucial role in breaking down larger procyanidin polymers into smaller, absorbable phenolic compounds. Understanding these complex absorption and metabolic pathways is essential for the development of procyanidin-based therapeutic agents and for accurately interpreting the results of clinical studies. Future research should focus on strategies to enhance the bioavailability of procyanidins and to further elucidate the biological activities of their various metabolites.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption and urinary excretion of procyanidin B2 [epicatechin-(4beta-8)-epicatechin] in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Procyanidins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids belonging to the proanthocyanidin group, are oligomeric and polymeric flavan-3-ols ubiquitously found in fruits, vegetables, nuts, seeds, and bark. Their complex chemical nature, characterized by varying degrees of polymerization, contributes to a wide spectrum of biological activities. Extensive preclinical and a growing body of clinical research have highlighted their therapeutic potential in a range of chronic diseases, including cancer, cardiovascular disorders, neurodegenerative diseases, and metabolic syndrome. This technical guide provides an in-depth overview of the therapeutic potential of procyanidins, with a focus on their mechanisms of action, quantitative in vitro and in vivo data, and detailed experimental methodologies for their study.

Mechanisms of Action and Key Signaling Pathways

Procyanidins exert their therapeutic effects through a multi-targeted approach, influencing several key signaling pathways involved in cellular homeostasis, inflammation, proliferation, and survival.

Antioxidant and Cytoprotective Effects via the Nrf2/ARE Pathway

Procyanidins are potent antioxidants that can directly scavenge reactive oxygen species (ROS) and also activate the endogenous antioxidant response. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Procyanidins can disrupt the Nrf2-Keap1 interaction, leading to Nrf2 stabilization and translocation to the nucleus.[2] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These include enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2]

References

An In-depth Technical Guide to Preliminary In Vitro Studies of Procyanidin Effects

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidins, a class of polyphenolic compounds found abundantly in various plant sources, have garnered significant scientific interest for their diverse bioactive properties. Extensive in vitro research has demonstrated their potential as antioxidant, anti-inflammatory, and antineoplastic agents. This document provides a comprehensive technical overview of the key preliminary in vitro findings, focusing on the molecular mechanisms, experimental protocols, and quantitative data from seminal studies. The core of this guide is to present the effects of procyanidins on cellular signaling pathways, supported by detailed methodologies and structured data for ease of comparison and replication. The primary signaling cascades explored include those central to apoptosis, inflammation, and oxidative stress, such as the MAPK, NF-κB, and Nrf2 pathways.

Antineoplastic and Pro-Apoptotic Effects

In vitro studies have consistently shown that procyanidins can inhibit the proliferation of various cancer cells, induce cell cycle arrest, and trigger apoptosis. These effects are mediated through the modulation of multiple intracellular signaling pathways that govern cell survival and death.

Modulation of Apoptotic Signaling Pathways

Procyanidins instigate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A common mechanism involves altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial dysfunction and the activation of the caspase cascade.[1] Treatment with procyanidins has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[1] Furthermore, procyanidins can activate initiator caspases-2 and -8 and induce DNA damage, ultimately leading to programmed cell death in various cancer cell lines.[1]

Inhibition of Proliferation and Metastasis

Beyond inducing apoptosis, procyanidins actively suppress signaling pathways essential for cancer cell proliferation and metastasis, such as the JAK2/STAT3 pathway. They have also been shown to inhibit the migration and invasion of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for the degradation of the extracellular matrix.

Quantitative Data: Antiproliferative and Pro-Apoptotic Effects

The following tables summarize the dose-dependent effects of procyanidins on various cancer cell lines as reported in key in vitro studies.